molecular formula C19H17ClFN3O3S B2513104 3-(4-Chlorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1185042-59-4

3-(4-Chlorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2513104
CAS No.: 1185042-59-4
M. Wt: 421.87
InChI Key: WGJPGMATFPZGLI-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]dec-3-en-2-one core. Its structure includes a 4-chlorophenyl group at position 3 and a 2-fluorophenylsulfonyl moiety at position 6. This compound belongs to a class of molecules explored for therapeutic applications, particularly targeting G protein-coupled receptors (GPCRs) due to the privileged spirocyclic scaffold .

Properties

IUPAC Name

3-(4-chlorophenyl)-8-(2-fluorophenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O3S/c20-14-7-5-13(6-8-14)17-18(25)23-19(22-17)9-11-24(12-10-19)28(26,27)16-4-2-1-3-15(16)21/h1-8H,9-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJPGMATFPZGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Chlorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one, with the CAS number 1185042-59-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula: C19H17ClFN3O3S
  • Molecular Weight: 421.9 g/mol

Biological Activity Overview

The compound exhibits a range of biological activities, primarily focusing on anticancer, antibacterial, and enzyme inhibition properties.

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. In studies involving various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), significant cytotoxic effects were observed. The compound demonstrated an IC50 value indicative of potent activity against these cell lines.

Table 1: Anticancer Activity of 3-(4-Chlorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cell LineIC50 (µg/mL)Mechanism of Action
MCF-710.10Induction of apoptosis via caspase activation
HepG25.36Cell cycle arrest at S and G2/M phases

The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and alterations in the Bax/Bcl-2 ratio, suggesting a pro-apoptotic effect in cancer cells .

Antibacterial Activity

The compound also exhibits antibacterial properties. It has been tested against various bacterial strains with moderate to strong activity reported against Salmonella typhi and Bacillus subtilis.

Table 2: Antibacterial Activity

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak
Staphylococcus aureusModerate

These findings suggest that the compound may serve as a lead for developing new antibacterial agents .

Enzyme Inhibition

In addition to its cytotoxic effects, the compound has shown significant enzyme inhibition capabilities. Notably, it acts as an inhibitor of acetylcholinesterase and urease enzymes.

Table 3: Enzyme Inhibition Data

EnzymeIC50 (µM)
Acetylcholinesterase0.63
Urease2.14

This enzyme inhibition profile indicates potential applications in treating conditions associated with these enzymes, such as Alzheimer's disease and urinary infections .

Case Studies and Research Findings

Recent studies have synthesized various derivatives of the parent compound to enhance its biological activity. For instance:

  • Synthesis and Evaluation : A series of derivatives were synthesized featuring different substituents on the triazaspiro framework. These modifications led to enhanced anticancer activity compared to the parent compound.
  • In Silico Studies : Molecular docking studies have provided insights into the binding interactions between the compound and target proteins, elucidating its mechanism of action at the molecular level.
  • Pharmacological Profiles : The pharmacological profiles were assessed using both in vitro and in vivo models, confirming the efficacy and safety of selected derivatives.

Scientific Research Applications

Anticancer Activity

The compound has demonstrated promising anticancer properties. In studies conducted by the National Cancer Institute (NCI), it was evaluated against a variety of human tumor cell lines. The compound exhibited significant antimitotic activity, with mean growth inhibition (GI) values indicating its potential as an anticancer agent. Specifically, the compound showed a GI50 value of approximately 15.72 μM, suggesting effective cytotoxicity against cancer cells .

Antimicrobial Properties

Research into the antimicrobial properties of similar triazole derivatives indicates that modifications, such as the introduction of chlorophenyl and fluorophenyl groups, can enhance antimicrobial activity. Compounds with similar structures have been reported to exhibit activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. This suggests that 3-(4-Chlorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one may also possess noteworthy antimicrobial properties worth investigating further .

Anti-inflammatory Effects

Compounds derived from triazole frameworks have shown anti-inflammatory effects in various biological assays. The incorporation of sulfonyl groups has been linked to enhanced anti-inflammatory activity. Given the structural similarities, it is plausible that 3-(4-Chlorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one could exhibit similar effects and thus warrants further exploration in this area .

Synthesis Techniques

The synthesis of 3-(4-Chlorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multi-step synthetic pathways that include heterocyclization reactions. These methods often utilize bifunctional compounds and various reagents to facilitate the formation of the triazole ring system. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl rings can significantly affect pharmacological properties. For instance, substituting different halogens or functional groups may enhance potency or selectivity towards specific biological targets .

Drug Development

Given its promising biological activities, future research could focus on developing formulations for clinical trials aimed at treating cancer or bacterial infections. Investigating the pharmacokinetics and pharmacodynamics will be essential to assess its viability as a therapeutic agent.

Mechanistic Studies

Further studies are needed to elucidate the mechanisms underlying the anticancer and antimicrobial activities of 3-(4-Chlorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one. Understanding how this compound interacts at a molecular level with target proteins or pathways could provide insights into its therapeutic potential and guide modifications for improved efficacy.

Comparative Studies with Related Compounds

Conducting comparative studies with related triazole derivatives can help identify key structural features responsible for enhanced activity. This approach may lead to the discovery of more potent analogs that can be developed into effective therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Sulfonyl Group Substituents

The sulfonyl group is a key functional determinant. Comparative analogs include:

  • 3-(4-Chlorophenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one : Replaces the 2-fluorophenyl with a 3-(trifluoromethyl)phenyl group, increasing electron-withdrawing effects and lipophilicity .
  • 8-(3-Chloro-4-methylbenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one : Substitutes the sulfonyl with a 3-chloro-4-methylphenyl group and replaces the 4-chlorophenyl with a 4-methoxyphenyl, enhancing hydrophobicity and steric bulk .

Aromatic Ring Substitutions

Variations in aryl groups at positions 3 and 8 significantly modulate activity:

  • 3-(4-Bromophenyl)-8-[(4-chlorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one (Mol. Wt. 432.75) : Bromine at position 4 increases molecular weight and polarizability, while the benzyl group at position 8 introduces flexibility .
  • 3-(3-Chlorophenyl)-8-[(4-chlorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one (Mol. Wt. 388.29) : Chlorine at position 3 reduces steric hindrance compared to para-substituted analogs .

Key Insight : The 4-chlorophenyl group in the target compound provides a balance of steric bulk and electronic effects, favoring receptor interactions over meta-substituted or brominated analogs.

Spirocyclic Core Modifications

  • 3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one : A metabolite with reduced nitrogen count in the spiro system, altering pharmacokinetic profiles .

Comparative Data Table

Compound Name Molecular Formula Substituents (Position 3/8) Molecular Weight Notable Features
Target Compound C21H18ClFN3O3S 4-ClPh (3), 2-FPh-SO2 (8) 458.91* Balanced lipophilicity, GPCR focus
8-(3-CF3Ph-SO2) Analog C21H17ClF3N3O3S 4-ClPh (3), 3-CF3Ph-SO2 (8) 491.90 High electronegativity
3-(4-MeOPh)-8-(3-Cl-4-MePh-SO2) C21H22ClN3O4S 4-MeOPh (3), 3-Cl-4-MePh-SO2 (8) 447.93 Enhanced steric bulk
3-(4-BrPh)-8-(4-ClPh-CH2) C20H19BrClN3O 4-BrPh (3), 4-ClPh-CH2 (8) 432.75 Flexible benzyl group
(5s,8s)-Compound A C22H22ClFNO3 Biphenyl (3), -OH, -OMe (spiro) 402.87 Antitumor activity

*Calculated molecular weight based on formula.

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